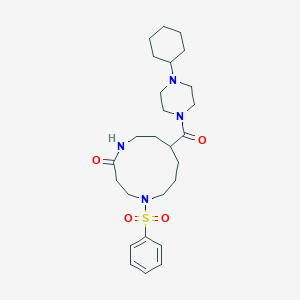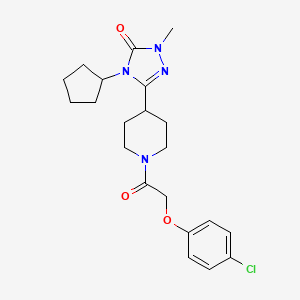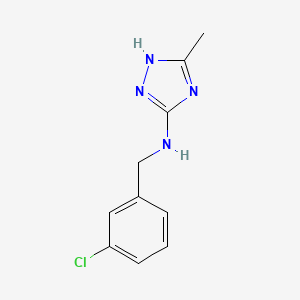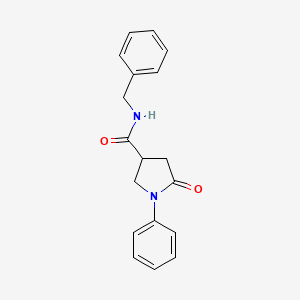![molecular formula C22H14ClF5N4O B14962780 6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962780.png)
6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound characterized by the presence of multiple halogen substituents and a triazoloquinazolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. Key steps may include:
Formation of the triazoloquinazolinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of halogen substituents: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Trifluoromethylation: This step can be carried out using reagents like trifluoromethyl iodide (CF3I) under radical conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple halogen substituents can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-ethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Uniqueness
The uniqueness of 6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for various applications .
特性
分子式 |
C22H14ClF5N4O |
|---|---|
分子量 |
480.8 g/mol |
IUPAC名 |
6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H14ClF5N4O/c23-13-3-1-2-10(4-13)11-7-16-18(17(33)8-11)19(12-5-14(24)9-15(25)6-12)32-21(29-16)30-20(31-32)22(26,27)28/h1-6,9,11,19H,7-8H2,(H,29,30,31) |
InChIキー |
ROYCXDIKYKNQDS-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C2=C1NC3=NC(=NN3C2C4=CC(=CC(=C4)F)F)C(F)(F)F)C5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-isobutyramidophenoxy)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14962699.png)


![N-(3-chloro-2-methylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962727.png)
![1-(4-Chlorophenyl)-3-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}urea](/img/structure/B14962737.png)
![2-Phenoxy-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B14962740.png)
![5-(4-chlorobenzyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14962749.png)

![2-[(3,5-dimethylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14962763.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]isoquinoline-1-carboxamide](/img/structure/B14962774.png)
![5-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]furan-2-carboxamide](/img/structure/B14962775.png)


